molecular formula C22H18N2O3 B5039981 4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5039981
M. Wt: 358.4 g/mol
InChI Key: OKRARVCACPDUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoxazole ring, which is fused to a benzene ring, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-amino-4-methylphenol to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the acylation of the benzoxazole intermediate with benzoyl chloride to yield the target compound. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization and acylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: 4-hydroxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide.

    Reduction: 4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzylamine.

    Substitution: 4-chloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide.

Scientific Research Applications

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the methoxy and benzamide groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methylphenyl)benzamide
  • 4-methoxy-N-(4-methylphenyl)benzamide
  • 4-ethoxy-N-(4-methylphenyl)benzamide

Uniqueness

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and enhances its potential for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-3-5-16(6-4-14)22-24-19-13-17(9-12-20(19)27-22)23-21(25)15-7-10-18(26-2)11-8-15/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRARVCACPDUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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